molecular formula C11H11ClN2S B13869985 2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline

2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline

Cat. No.: B13869985
M. Wt: 238.74 g/mol
InChI Key: CLRNAKMWAVBJLU-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a dimethyl-thiazolyl group attached to an aniline ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline typically involves the reaction of 2,4-dimethylthiazole with aniline derivatives under specific conditions. One common method includes the use of a halogenating agent to introduce the chloro group into the aniline ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in tumor cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

2-Chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline can be compared with other thiazole derivatives such as:

    2-Amino-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline: Similar in structure but with an amino group instead of a chloro group, leading to different reactivity and biological activity.

    4-(2,4-Dimethyl-1,3-thiazol-5-yl)aniline: Lacks the chloro group, which affects its chemical properties and applications.

    2-Chloro-4-(1,3-thiazol-5-yl)aniline: Lacks the dimethyl groups, resulting in different steric and electronic effects

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

2-chloro-4-(2,4-dimethyl-1,3-thiazol-5-yl)aniline

InChI

InChI=1S/C11H11ClN2S/c1-6-11(15-7(2)14-6)8-3-4-10(13)9(12)5-8/h3-5H,13H2,1-2H3

InChI Key

CLRNAKMWAVBJLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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